1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound with significant potential in medicinal chemistry. It consists of a pyrrolidine ring substituted with an aminopyridine moiety, suggesting possible biological activity. The compound's systematic name reflects its complex structure, which includes functional groups that could interact with various biological targets.
This compound is classified under organic compounds, specifically as a derivative of pyrrolidine and aminopyridine. Its molecular formula is , with a molecular weight of 221.3 g/mol. The compound is available from various chemical suppliers, indicating its utility in research applications, although specific scientific literature focusing on it remains limited.
The synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol can be approached through several synthetic routes, typically involving the following steps:
Detailed synthetic protocols would require specific reagents and conditions tailored to achieve high yields and purity .
The molecular structure of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol can be represented using various structural notations:
InChI=1S/C12H19N3O/c1-9(16)11-4-2-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8-9,11,16H,2-4,7,13H2,1H3This indicates a complex structure featuring multiple nitrogen atoms and functional groups that suggest potential interactions in biological systems.
The compound includes:
The chemical reactivity of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol may include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol likely involves:
Further studies are necessary to elucidate specific pathways affected by this compound.
The physical properties of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol include:
| Property | Value |
|---|---|
| Molecular Weight | 221.3 g/mol |
| Appearance | Typically a solid |
| Purity | Usually ≥95% |
Chemical properties may involve:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
| Reactivity | Reactive towards electrophiles |
These properties suggest that the compound could be suitable for various laboratory applications .
The potential applications of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol primarily lie within medicinal chemistry. Its structural features indicate possible uses in:
Further research is warranted to fully explore these applications and validate the compound's efficacy in various contexts .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4